4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine is a chemical compound with the molecular formula CHClNOS and a molecular weight of 289.78 g/mol. This compound is recognized for its potential applications in pharmaceutical research, particularly as a scaffold for drug development targeting various biological pathways. Its structure features a pyrimidine ring substituted with a chloro group and a piperidine moiety, which contributes to its biological activity.
Classification: This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. It is classified under organic compounds containing sulfur due to the presence of the methylsulfonyl group.
The synthesis of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine can be achieved through various methods, often involving nucleophilic substitution reactions and coupling techniques.
Methods:
Technical Details:
The molecular structure of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine features a pyrimidine core with specific substituents that influence its chemical behavior:
Property | Value |
---|---|
IUPAC Name | 4-chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine |
InChI | InChI=1S/C11H16ClN3O2S/c1-8-6-10(12)14-11(13-8)9-4-3-5-15(7-9)18(2,16)17/h6,9H,3-5,7H2,1-2H3 |
Canonical SMILES | CC1=CC(=NC(=N1)C2CCCN(C2)S(=O)(=O)C)Cl |
The reactivity of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine can be explored through various chemical reactions:
The reactions typically require controlled conditions such as temperature and solvent choice to optimize yields and minimize side products.
The mechanism of action for compounds like 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine often involves interaction with specific biological targets:
Research indicates that similar pyrimidine derivatives demonstrate significant potency against specific biological targets, suggesting that this compound may exhibit comparable efficacy.
The physical properties of 4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine include:
Key chemical properties involve:
Purity levels are often reported around 95%, making it suitable for research applications where high purity is essential.
4-Chloro-6-methyl-2-(1-(methylsulfonyl)piperidin-4-yl)pyrimidine finds utility in several scientific domains:
CAS No.: 60934-46-5
CAS No.: 36889-17-5
CAS No.: 158905-17-0
CAS No.: 16893-41-7
CAS No.: 39647-11-5